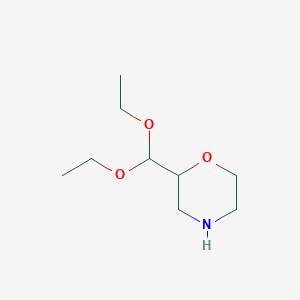

2-(Diethoxymethyl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Diethoxymethyl)morpholine is a cyclic tertiary amine with the empirical formula C10H21NO2. It is commonly used as a versatile solvent and reagent in various industries such as pharmaceuticals, agrochemicals, and polymer synthesis. This compound was first synthesized by Bartlett and Wilen in 1955 via alkylation of morpholine with diethyl sulfate.

Mecanismo De Acción

Target of Action

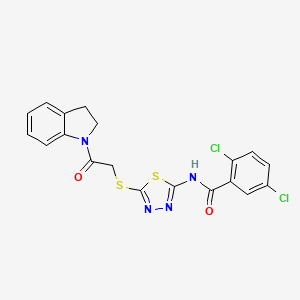

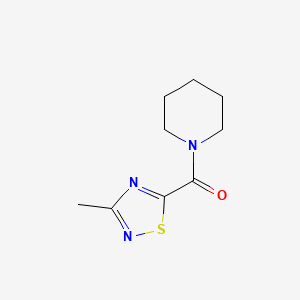

Morpholine derivatives have been reported to exhibit inhibitory action against various enzymes and proteins . For instance, morpholine-based thiazoles have been found to inhibit the bovine carbonic anhydrase-II enzyme .

Mode of Action

For example, morpholine-based thiazoles can attach to the bovine CA-II binding site and block its action .

Biochemical Pathways

For instance, morpholine-modified ruthenium-based agents have been found to destroy bacterial membranes and induce reactive oxygen species (ROS) production in bacteria .

Pharmacokinetics

Morpholine-based thiazoles have been reported to possess attributes conducive to potential drug development, suggesting favorable pharmacokinetic properties .

Result of Action

Morpholine-modified ruthenium-based agents have been reported to exhibit antibacterial activity, destroy bacterial membranes, inhibit the secretion of bacterial exotoxins, and enhance the activity of many existing antibiotics .

Análisis Bioquímico

Biochemical Properties

2-(Diethoxymethyl)morpholine plays a role in biochemical reactions, particularly in the synthesis of other compounds. It is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . The process development of an effective synthetic route by utilizing morpholine as the starting material via Michael addition, hydrazinolysis, and Curtius rearrangements was undertaken .

Cellular Effects

Morpholine derivatives have been used widely in the zebrafish community to transiently knock down the function of target genes

Molecular Mechanism

The synthesis of morpholine derivatives involves Michael addition, hydrazinolysis, and Curtius rearrangements . These reactions could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Morpholine degradation is completed primarily by the Mycobacterium genus . Morpholine monooxygenase is an important enzyme in this pathway .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethoxymethyl)morpholine typically involves the alkylation of morpholine with diethyl sulfate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Diethoxymethyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

2-(Diethoxymethyl)morpholine has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Utilized in the development of pharmaceuticals.

Industry: Applied in the production of agrochemicals and polymers.

Comparación Con Compuestos Similares

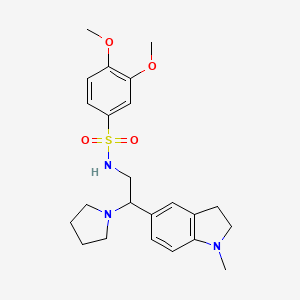

Morpholine: A simpler analog with the empirical formula C4H9NO.

N-Methylmorpholine: Another analog where the nitrogen atom is substituted with a methyl group instead of ethoxy groups.

Uniqueness: 2-(Diethoxymethyl)morpholine is unique due to its ethoxy groups, which enhance its solubility and reactivity compared to simpler morpholine derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .

Propiedades

IUPAC Name |

2-(diethoxymethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-3-11-9(12-4-2)8-7-10-5-6-13-8/h8-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJDALEPXSNHTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1CNCCO1)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(difluoromethoxy)phenyl]-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2683592.png)

![Methyl (E)-4-[[2-(azepan-1-yl)pyridin-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2683593.png)

![N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2683600.png)

![4-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid](/img/structure/B2683601.png)

![5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2683602.png)

![ethyl 4-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2683604.png)

![N-(2-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683607.png)